3-fluoro-N-(2-(4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl)ethyl)-4-methoxybenzenesulfonamide
Description
The compound 3-fluoro-N-(2-(4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl)ethyl)-4-methoxybenzenesulfonamide is a benzenesulfonamide derivative featuring a fluorinated aromatic ring, a methoxy group, and a 1-methylimidazole moiety substituted with a furan-2-yl group. The sulfonamide group (–SO₂NH–) is linked to the imidazole via an ethyl chain, providing structural flexibility.
Properties
IUPAC Name |
3-fluoro-N-[2-[4-(furan-2-yl)-1-methylimidazol-2-yl]ethyl]-4-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O4S/c1-21-11-14(16-4-3-9-25-16)20-17(21)7-8-19-26(22,23)12-5-6-15(24-2)13(18)10-12/h3-6,9-11,19H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRSAFVPOKPKYDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1CCNS(=O)(=O)C2=CC(=C(C=C2)OC)F)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-fluoro-N-(2-(4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl)ethyl)-4-methoxybenzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and structural activity relationships (SARs).
- Molecular Formula : C17H18FN3O4S
- Molecular Weight : 379.4 g/mol
- CAS Number : 1421455-92-6
The compound's biological activity is primarily attributed to its ability to interact with cellular targets involved in cancer proliferation and apoptosis. Mechanistic studies suggest that it may inhibit tubulin polymerization, a crucial process for cancer cell division, leading to cell cycle arrest and subsequent apoptosis.
Anticancer Activity
Recent studies have evaluated the efficacy of this compound against various human cancer cell lines. Below is a summary of findings from relevant research:
Structural Activity Relationships (SAR)
The incorporation of specific functional groups in the compound's structure has been shown to enhance its biological activity. The furan and imidazole moieties contribute significantly to the compound's ability to interact with biological targets effectively.
Case Studies
- Study on A549 Cells :
- HeLa Cell Line Evaluation :
Comparison with Similar Compounds
Structural Analogues with Sulfonamide-Imidazole Linkages
Key Observations :
- Fluorine Substitution : The target compound’s –F group at the 3-position of the benzene ring likely enhances metabolic stability and lipophilicity, similar to fluorophenyl groups in and .
- Furan vs. Other Heterocycles : The furan-2-yl group distinguishes it from analogues with phenyl () or purine () substituents. Furan’s electron-rich nature may improve binding to aromatic residues in enzymes .
Physicochemical Properties
- Spectral Data :
- Lipophilicity: Higher logP than non-fluorinated analogues (e.g., ) due to –F and –OCH₃ groups.
Q & A
Q. What advanced separation techniques resolve enantiomeric or polymorphic impurities?
- Methodological Answer :
- Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak IC) with hexane/isopropanol mobile phases.
- Crystallization screening : Explore solvent/anti-solvent pairs (e.g., acetone/water) to isolate stable polymorphs.
- Dynamic NMR : Detect rotameric forms of the furan-imidazole linkage that may affect bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
